8-Bromoisoquinoline Hydrochloride
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Overview
Description
8-Bromoisoquinoline Hydrochloride is a heterocyclic aromatic organic compound. It is a derivative of isoquinoline, which consists of a benzene ring fused to a pyridine ring. The addition of a bromine atom at the 8th position of the isoquinoline ring and the formation of a hydrochloride salt enhances its reactivity and solubility, making it a valuable compound in various chemical and biological research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromoisoquinoline Hydrochloride can be achieved through several methods. One common approach involves the bromination of isoquinoline. This process typically starts with the nitration of isoquinoline, followed by reduction, diazotization, and finally, the Sandmeyer reaction to introduce the bromine atom at the 8th position . Another method involves the reaction of 2-bromobenzaldehyde with 2,2-dimethoxyethanamine to form a Schiff base, which is then reduced and cyclized to produce 8-Bromoisoquinoline .
Industrial Production Methods
In industrial settings, the production of this compound often involves high-yielding methods using cost-effective starting materials. The process may include the use of catalysts and optimized reaction conditions to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
8-Bromoisoquinoline Hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions include substituted isoquinolines, N-oxides, and biaryl compounds, which have various applications in chemical synthesis and pharmaceutical research .
Scientific Research Applications
8-Bromoisoquinoline Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 8-Bromoisoquinoline Hydrochloride involves its interaction with various molecular targets. The bromine atom enhances its ability to form strong interactions with biological molecules, such as proteins and nucleic acids. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects. The compound may also interfere with cellular signaling pathways, contributing to its therapeutic potential .
Comparison with Similar Compounds
Similar Compounds
Isoquinoline: The parent compound, which lacks the bromine atom.
Quinoline: A structural isomer of isoquinoline with similar chemical properties.
8-Hydroxyquinoline: A derivative with a hydroxyl group at the 8th position, known for its biological activities.
Uniqueness
8-Bromoisoquinoline Hydrochloride is unique due to the presence of the bromine atom, which enhances its reactivity and biological activity. This makes it a valuable compound for various research applications, distinguishing it from other isoquinoline derivatives .
Properties
IUPAC Name |
8-bromoisoquinoline;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrN.ClH/c10-9-3-1-2-7-4-5-11-6-8(7)9;/h1-6H;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEXBCKFPQUUVBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NC=C2)C(=C1)Br.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.51 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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